molecular formula C15H23B B3045243 Benzene, (9-bromononyl)- CAS No. 103602-67-1

Benzene, (9-bromononyl)-

Cat. No. B3045243
CAS RN: 103602-67-1
M. Wt: 283.25 g/mol
InChI Key: DAACLELYWYUPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, (9-bromononyl)- is a chemical compound that belongs to the class of aromatic hydrocarbons. It is also known as 9-bromonon-1-ene and has the chemical formula C9H13Br. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Benzene, (9-bromononyl)- is not fully understood. However, it is believed to act as an electrophile, which can react with nucleophiles in organic reactions. This compound has also been shown to have antimicrobial activity against certain bacterial strains.
Biochemical and Physiological Effects:
Benzene, (9-bromononyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a major health hazard.

Advantages and Limitations for Lab Experiments

The advantages of using Benzene, (9-bromononyl)- in laboratory experiments include its high purity, stability, and ease of synthesis. However, the limitations of this compound include its limited solubility in certain solvents and its potential to react with other compounds in the reaction mixture.

Future Directions

There are several future directions for research on Benzene, (9-bromononyl)-. One potential area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research is the exploration of potential applications of this compound in materials science, including the development of new polymers and other materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and potential health effects of Benzene, (9-bromononyl)-.

Scientific Research Applications

Benzene, (9-bromononyl)- has been extensively studied for its potential applications in various fields of science. It is widely used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used in the development of new catalysts and as a reagent in organic reactions.

properties

IUPAC Name

9-bromononylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAACLELYWYUPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455935
Record name Benzene, (9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103602-67-1
Record name Benzene, (9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, (9-bromononyl)-
Reactant of Route 2
Reactant of Route 2
Benzene, (9-bromononyl)-
Reactant of Route 3
Reactant of Route 3
Benzene, (9-bromononyl)-
Reactant of Route 4
Reactant of Route 4
Benzene, (9-bromononyl)-
Reactant of Route 5
Reactant of Route 5
Benzene, (9-bromononyl)-
Reactant of Route 6
Reactant of Route 6
Benzene, (9-bromononyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.